molecular formula C10H16N2O2 B3020981 ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate CAS No. 500335-74-0

ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate

Cat. No.: B3020981
CAS No.: 500335-74-0
M. Wt: 196.25 g/mol
InChI Key: GRNPWSIXBWBIQF-UHFFFAOYSA-N
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Description

Ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate is an organic compound characterized by a pyrazole ring substituted with methyl groups at the 3- and 5-positions, linked to an ethyl propanoate moiety.

Properties

IUPAC Name

ethyl 2-(3,5-dimethylpyrazol-1-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-5-14-10(13)9(4)12-8(3)6-7(2)11-12/h6,9H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRNPWSIXBWBIQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)N1C(=CC(=N1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate typically involves the reaction of 3,5-dimethyl-1H-pyrazole with ethyl 2-bromoacetate under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the pyrazole nitrogen attacks the electrophilic carbon of the ethyl 2-bromoacetate, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole carboxylic acids, while reduction can produce hydrazine derivatives .

Scientific Research Applications

Pharmaceutical Development

Ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate serves as a scaffold for the design of new drugs targeting various diseases, including inflammation and cancer. The pyrazole moiety is known for its biological activity, making this compound a candidate for further pharmacological studies.

Case Studies

  • Anti-inflammatory Agents : Preliminary studies indicate that compounds with pyrazole structures can inhibit enzymes involved in inflammatory pathways. This compound may interact with such enzymes, providing a basis for developing new anti-inflammatory drugs.
  • Anticancer Activity : Research has suggested that derivatives of pyrazole can exhibit cytotoxic effects against cancer cell lines. This compound's interactions with cellular targets may lead to novel therapeutic strategies in oncology.

Agricultural Chemicals

The compound has been explored for its potential as an agricultural chemical, particularly as an antimicrobial agent. Its efficacy against plant pathogens could make it valuable in crop protection.

Case Studies

  • Fungicidal Properties : Studies have shown that pyrazole derivatives can possess fungicidal activity. This compound may be effective in controlling fungal diseases in crops.
  • Pesticide Development : The compound's structure allows for modifications that can enhance its effectiveness as a pesticide, potentially leading to the development of safer and more efficient agricultural products.

Synthetic Chemistry

In synthetic organic chemistry, this compound acts as a versatile building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions makes it useful in the creation of novel compounds.

Chemical Reactions

  • Nucleophilic Substitution : The ester group in this compound can participate in nucleophilic substitution reactions to yield different derivatives.
  • Oxidation and Reduction : The compound can be oxidized to form carboxylic acids or reduced to alcohols, allowing for further functionalization and diversification of chemical libraries.

Mechanism of Action

The mechanism of action of ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the derivative used .

Comparison with Similar Compounds

Structural Analogues with Pyrazole Substitutions
Compound Name Substituents on Pyrazole Key Structural Differences Potential Applications
Ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate 3,5-dimethyl Base structure with no additional halogens Agrochemical intermediates, ligands
Ethyl 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoate 4-chloro, 3,5-dimethyl Chlorine substitution enhances lipophilicity Pesticides, polymer additives
3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanoic acid 3,5-dimethyl Carboxylic acid instead of ester Precursor for ester synthesis

Key Observations :

  • The addition of a 4-chloro substituent (as in ) increases molecular weight and may improve pesticidal activity due to enhanced electron-withdrawing effects.
  • Conversion of the ester to a carboxylic acid () alters solubility and reactivity, favoring use in conjugation reactions.
Propanoate Esters with Heterocyclic Systems
Compound Name Heterocyclic System Application Notable Properties
Pyraflufen-ethyl Benzoxazolyl-oxy phenoxy Herbicide High herbicidal specificity
Quizalofop-P-ethyl Quinoxalinyl-oxy phenoxy Post-emergence herbicide Chirality-dependent activity
Target Compound 3,5-Dimethylpyrazole Undocumented (inferred agrochemical use) Potential for broad-spectrum activity

Key Observations :

  • Pyraflufen-ethyl and quizalofop-P-ethyl () demonstrate that ethyl propanoate esters with aromatic heterocycles are widely utilized in herbicides.
  • The pyrazole-based target compound may exhibit unique binding interactions due to its smaller, more rigid heterocycle compared to benzoxazolyl or quinoxalinyl systems.

Key Observations :

  • The target compound’s synthesis likely involves esterification of a pyrazole-containing propanoic acid under acidic or coupling conditions, similar to .
  • Multi-step reactions (e.g., ) highlight the versatility of pyrazole intermediates in generating complex heterocycles.
Analytical Data Comparison
Compound Name ¹H-NMR Chemical Shifts (Methyl Groups) Integration Challenges
2-(2-(4-Fluorophenyl)hydrazono)propanoate δ 1.91 (s, 3H) Overlap with solvent peaks
Ethyl viologen (internal standard) δ 1.56 (t, 6H), δ 8.40/8.99 (aromatic H) Signals at extreme ppm ranges

Key Observations :

  • Methyl groups in propanoate esters (e.g., δ 1.91 in ) are diagnostically useful but require careful integration to avoid solvent interference.
  • Ethyl viologen () exemplifies the use of internal standards for quantifying ester derivatives in complex mixtures.

Biological Activity

Ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C11H16N2O2C_{11}H_{16}N_2O_2 and a molecular weight of 196.25 g/mol. The compound features a propanoate group linked to a pyrazole ring substituted at the 3 and 5 positions with methyl groups. This unique structure contributes to its diverse chemical properties and potential biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of 3,5-dimethyl-1H-pyrazole with ethyl 3-bromopropanoate in the presence of a base like potassium carbonate. The reaction is generally carried out in an organic solvent such as dimethylformamide at elevated temperatures to ensure efficient product formation.

Synthetic Route Overview

StepReactantsConditionsProduct
13,5-Dimethyl-1H-pyrazole + Ethyl 3-bromopropanoateBase (K2CO3), DMF, HeatThis compound

Biological Activity

Research indicates that compounds containing pyrazole moieties often exhibit significant biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This compound has been investigated for its potential interactions with various biological targets.

The mechanism of action for this compound largely depends on its interaction with specific enzymes or receptors in biological systems. Preliminary studies suggest that it may inhibit enzymes involved in inflammatory pathways or cancer cell proliferation. For instance, it has shown potential as an anti-inflammatory agent by modulating biochemical pathways related to inflammation .

Case Studies and Research Findings

Several studies have highlighted the biological activity of pyrazole derivatives, including this compound:

  • Anti-inflammatory Activity : A study demonstrated that pyrazole derivatives could inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation in animal models .
  • Anticancer Properties : Another research indicated that pyrazole compounds could induce apoptosis in cancer cells by activating specific signaling pathways .
  • Antimicrobial Effects : Pyrazole derivatives have been evaluated for their antimicrobial properties against various pathogens, showing promising results against bacterial strains .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructureUnique Features
Ethyl 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoateStructureChlorine substitution enhances lipophilicity
Ethyl 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanoateStructureNitro group may increase reactivity towards nucleophiles
Ethyl 2-(3-methyl-1H-pyrazol-4-carboxylate)StructureCarboxylate group alters solubility and reactivity

The specific methyl substitutions on the pyrazole ring of this compound influence both its chemical reactivity and biological activity compared to these similar compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate, and how can reaction conditions be systematically optimized?

  • Methodology : Begin with condensation reactions between 3,5-dimethylpyrazole and ethyl propanoate derivatives. Use reflux in ethanol or DMF (dimethylformamide) as solvents, as demonstrated in analogous pyrazole syntheses . Employ Design of Experiments (DoE) to optimize variables (e.g., temperature, molar ratios, catalysts). For example, a 2^k factorial design can identify critical parameters affecting yield . Monitor reaction progress via TLC or HPLC and confirm purity via NMR (¹H/¹³C) and mass spectrometry .

Q. How can the structural and electronic properties of this compound be characterized to validate its molecular configuration?

  • Methodology : Use X-ray crystallography (as in ) to resolve the crystal structure, supplemented by computational methods (DFT calculations) to analyze electronic properties. IR spectroscopy identifies functional groups (e.g., ester C=O stretch at ~1740 cm⁻¹), while ¹H NMR detects pyrazole proton environments (δ 2.2–2.5 ppm for methyl groups) . High-resolution mass spectrometry (HRMS) confirms the molecular formula (C₁₁H₁₆N₂O₂) .

Q. What stability studies are recommended for this compound under varying storage conditions?

  • Methodology : Conduct accelerated stability testing by exposing the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines). Monitor degradation via HPLC and characterize degradation products using LC-MS. Store samples in amber vials at –20°C for long-term stability, as suggested for similar heterocyclic esters .

Advanced Research Questions

Q. How do steric and electronic effects of the 3,5-dimethylpyrazole moiety influence reactivity in nucleophilic substitution or coupling reactions?

  • Methodology : Perform comparative kinetic studies using substituted pyrazole analogs. Employ Hammett plots to correlate substituent effects (σ values) with reaction rates. Computational tools (e.g., Gaussian or ORCA) can model transition states and electron density maps (NBO analysis) to quantify steric hindrance or electronic donation . Experimental validation via Suzuki-Miyaura coupling or ester hydrolysis can highlight regioselectivity trends .

Q. What strategies resolve contradictions in reported spectroscopic data for pyrazole derivatives, such as unexpected splitting in NMR spectra?

  • Methodology : Re-examine solvent effects (e.g., DMSO vs. CDCl₃) and concentration-dependent aggregation. Use 2D NMR (COSY, HSQC) to assign ambiguous signals. Cross-validate with solid-state NMR or variable-temperature NMR to detect dynamic processes (e.g., ring puckering) . For computational validation, compare experimental shifts with DFT-predicted chemical shifts (GIAO method) .

Q. How can computational reaction path search methods improve the design of derivatives for targeted bioactivity?

  • Methodology : Use ICReDD’s quantum chemical reaction path search tools to predict feasible synthetic routes for derivatives . Combine docking studies (AutoDock Vina) with MD simulations to assess binding affinities toward biological targets (e.g., enzymes). Validate predictions via parallel synthesis and in vitro assays, prioritizing compounds with ΔG < –8 kcal/mol .

Q. What experimental and computational approaches are effective in analyzing reaction mechanisms involving this compound in complex media (e.g., catalytic systems)?

  • Methodology : Use kinetic isotope effects (KIE) and trapping experiments to identify intermediates. In situ IR or Raman spectroscopy tracks real-time reaction progress. Pair with microkinetic modeling (e.g., using Kinetiscope) to simulate mechanistic pathways. For heterogeneous systems, apply DFT+U for surface adsorption studies .

Key Methodological Recommendations

  • Synthetic Optimization : Prioritize DoE over one-variable-at-a-time (OVAT) approaches to account for interaction effects .
  • Data Validation : Cross-correlate experimental and computational data (e.g., NMR shifts with DFT predictions) to resolve ambiguities .
  • Mechanistic Clarity : Combine kinetic studies with in situ spectroscopy for robust mechanistic insights .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate
Reactant of Route 2
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ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.